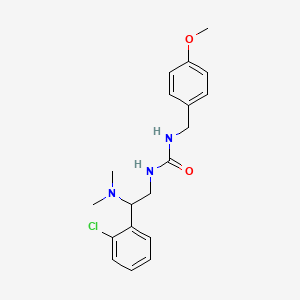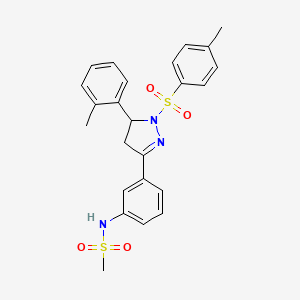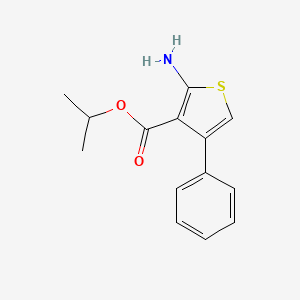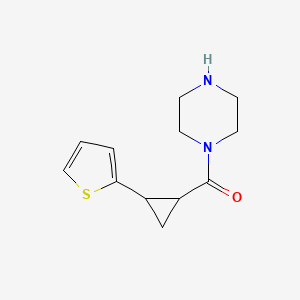
1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone, also known as 4-chlorophenyl ethanone (2,4,6-trichlorophenyl)hydrazone, is a compound containing a hydrazone group. It has been studied extensively for its potential applications in scientific research, including its use as an inhibitor of enzymes and its ability to induce apoptosis in certain cell types.
Scientific Research Applications
Organic Synthesis and Catalytic Methods
1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone serves as a precursor in the synthesis of dichloroalkenes, showcasing its utility in organic synthesis methodologies. Nenajdenko et al. (2005) demonstrated its role in converting arylalkylketones into dichloroalkenes, highlighting the importance of such compounds in catalytic methods and waste disposal strategies. This research underscores the compound's relevance in the development of new catalytic methods and its potential in improving waste disposal techniques (Nenajdenko et al., 2005).
Medicinal Chemistry and Biological Activities
In medicinal chemistry, hydrazone derivatives have been synthesized and evaluated for their potential as estrogen receptor modulators. For instance, Pandey et al. (2002) synthesized and assessed the biological activities of diaryl and triaryl hydrazone derivatives, revealing their anti-implantation, uterotrophic, antiuterotrophic, anticancer, and antimicrobial properties. Notably, some compounds exhibited significant cytotoxicity against human malignant breast cell lines, indicating the therapeutic potential of such hydrazone derivatives in treating breast cancer (Pandey et al., 2002).
Analytical and Sensory Applications
Hydrazone compounds, including 1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone, have found applications in the development of colorimetric sensors for detecting ions. Gupta et al. (2014) synthesized novel hydrazones as colorimetric sensors for the selective detection of acetate ion, demonstrating the utility of these compounds in analytical chemistry. Their research highlights the potential of hydrazone derivatives in creating sensitive and selective sensors for various analytical applications (Gupta et al., 2014).
Mechanism of Action
Target of Action
This compound is a derivative of Ethanone, 1-(4-chlorophenyl)- , and it’s possible that it may share similar targets or mechanisms of action
Mode of Action
As a derivative of Ethanone, 1-(4-chlorophenyl)- , it may interact with its targets in a similar manner More research is required to elucidate these interactions.
Biochemical Pathways
The biochemical pathways affected by 1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone are currently unknown . Given its structural similarity to Ethanone, 1-(4-chlorophenyl)- , it may affect similar pathways. The downstream effects of these pathway alterations would depend on the specific targets and interactions of the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets and its overall stability.
properties
IUPAC Name |
2,4,6-trichloro-N-[(E)-1-(4-chlorophenyl)ethylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl4N2/c1-8(9-2-4-10(15)5-3-9)19-20-14-12(17)6-11(16)7-13(14)18/h2-7,20H,1H3/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTOBYSEJRIWBH-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1Cl)Cl)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=C1Cl)Cl)Cl)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)ethanone (2,4,6-trichlorophenyl)hydrazone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R,5S)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2938754.png)

![N-(2,4-Dimethoxyphenyl)-2-[(3Z)-3-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]acetamide](/img/structure/B2938756.png)
![Dimethyl 5-({[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetyl}amino)isophthalate](/img/structure/B2938757.png)


![8-(hydroxyimino)-2H,3H,6H,7H,8H-[1,4]dioxino[2,3-f]indol-7-one](/img/structure/B2938760.png)


